molecular formula C11H10O6 B13804861 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid CAS No. 49833-08-1

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

Cat. No.: B13804861
CAS No.: 49833-08-1
M. Wt: 238.19 g/mol
InChI Key: NPRGCRFFQGAMGH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is an organic compound that features a benzodioxepine ring system with two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid functionalities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary based on the compound’s specific application, whether in a biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
  • 2H-1,5-Benzodioxepin, 3,4-dihydro-

Uniqueness

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its reactivity and interactions compared to similar compounds.

Properties

CAS No.

49833-08-1

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

InChI

InChI=1S/C11H10O6/c12-10(13)8-5-9(11(14)15)17-7-4-2-1-3-6(7)16-8/h1-4,8-9H,5H2,(H,12,13)(H,14,15)

InChI Key

NPRGCRFFQGAMGH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2OC1C(=O)O)C(=O)O

Origin of Product

United States

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